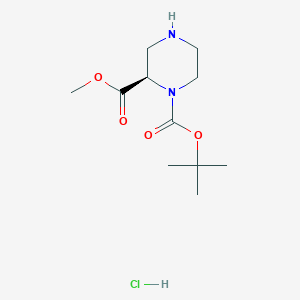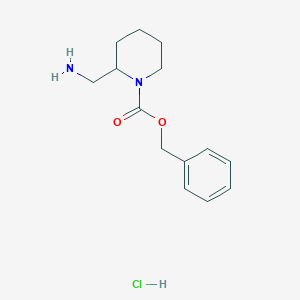![molecular formula C8H7BrCl2N2 B1520911 6-ブロモ-2-(クロロメチル)イミダゾ[1,2-a]ピリジン塩酸塩 CAS No. 1172561-55-5](/img/structure/B1520911.png)
6-ブロモ-2-(クロロメチル)イミダゾ[1,2-a]ピリジン塩酸塩
概要
説明
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a biochemical used for proteomics research . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency .Molecular Structure Analysis
The molecular formula of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is C8H6BrClN2•HCl, and its molecular weight is 281.96 .Chemical Reactions Analysis
The synthesis of this compound employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency .Physical and Chemical Properties Analysis
The molecular formula of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is C8H6BrClN2•HCl, and its molecular weight is 281.96 .科学的研究の応用
医薬品化学: 薬剤プレジャッジメントスキャフォールド
この化合物は、その構造的特徴と幅広い用途から、医薬品化学において重要な「薬剤プレジャッジメント」スキャフォールドとしての役割を果たします . 多剤耐性結核(MDR-TB)や広範耐性結核(XDR-TB)など、さまざまな疾患を標的とする薬物の合成における重要な成分です .
材料科学: 構造的特徴
材料科学では、6-ブロモ-2-(クロロメチル)イミダゾ[1,2-a]ピリジン塩酸塩を含むイミダゾ[1,2-a]ピリジン誘導体の構造的特徴が、ユニークな特性を持つ新素材の開発に活用されています .
生化学: 医薬品中間体
この化合物は、プロテオミクス研究用の生化学試薬および医薬品合成の中間体として使用されています . 生化学におけるその役割は、タンパク質の相互作用と機能を理解するために不可欠です。
薬理学: 中枢神経系薬
薬理学的に、6-ブロモ-2-(クロロメチル)イミダゾ[1,2-a]ピリジン塩酸塩などのイミダゾ[1,2-a]ピリジン誘導体は、潜在的な鎮静剤、抗痙攣剤、抗不安薬、睡眠薬として作用します . これらは、副作用が少なく、古典的な薬物の有効な代替物と見なされています。
有機合成: ヘテロ環の合成
この化合物は、縮合、多成分反応、酸化カップリング、タンデム反応、アミノオキシゲネーション、ヒドロアミネーション反応などの、イミダゾ[1,2-a]ピリジン骨格の合成のためのさまざまな戦略に関与しています . これらの方法は、有機分子の多様性を拡大する上で基本的なものです。
創薬: 抗結核化合物
創薬において、6-ブロモ-2-(クロロメチル)イミダゾ[1,2-a]ピリジン塩酸塩は、特にMDR-TBやXDR-TBに対して有意な活性を示すイミダゾ[1,2-a]ピリジン類似体のクラスに属しています . この化合物の汎用性は、耐性菌株との闘いにおける貴重な資産です。
作用機序
Target of Action
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyridine derivatives . It interacts with enzymes involved in oxidative coupling and photocatalysis, facilitating the formation of new chemical bonds. Additionally, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can bind to specific proteins, altering their conformation and activity, which can lead to significant biochemical effects.
Cellular Effects
The effects of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the proliferation and differentiation of cells by interacting with key signaling molecules. Moreover, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride has been shown to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo chemical degradation, leading to the formation of various by-products. These by-products can have different biochemical properties and may influence the overall activity of the compound. Additionally, long-term exposure to 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cellular function and promoting tissue regeneration . High doses may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize the therapeutic potential of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride while minimizing its toxicity.
Metabolic Pathways
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized through oxidative reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on cellular metabolism. Additionally, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can influence metabolic flux and metabolite levels, further highlighting its role in cellular biochemistry.
Transport and Distribution
The transport and distribution of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride within cells and tissues are critical for its biological activity . This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell. Once inside the cell, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride plays a significant role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
特性
IUPAC Name |
6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2.ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;/h1-2,4-5H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZPMWPHFPYFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)




![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)



![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)
![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)



